molecular formula C14H14N2O2 B2661273 4-(Phenoxymethyl)benzohydrazide CAS No. 377769-37-4

4-(Phenoxymethyl)benzohydrazide

Cat. No. B2661273
CAS RN: 377769-37-4
M. Wt: 242.278
InChI Key: PVXRWARELOUENL-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzohydrazide is a chemical compound with the CAS Number: 377769-37-4 . It has a molecular weight of 242.28 and its IUPAC name is 4-(phenoxymethyl)benzohydrazide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-(Phenoxymethyl)benzohydrazide is 1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Therapeutic Potentials of Bidentate Ligands Derived from Benzohydrazide

Benzohydrazide derivatives, including 4-(Phenoxymethyl)benzohydrazide, have been studied for their therapeutic potentials. They have been used to synthesize hydrazone ligands and their mononuclear transition metal complexes. These complexes have shown significant potential as malaria and oxidant controlling agents. The biological assessment revealed that some of these complexes were potent inhibitors of malarial and oxidant infections .

Antimalarial Applications

The synthesized hydrazone ligands and their metal complexes have been tested against malaria. The complex (10) has shown the highest ability to control malaria with a comparable IC50 value to quinine .

Antioxidant Applications

The same hydrazone ligands and their metal complexes have also been tested for their antioxidant properties. Again, the complex (10) has shown the highest ability to control oxidant infections with a comparable IC50 value to ascorbic acid .

Molecular Docking

Molecular docking studies have been conducted against the highly potent HL2 ligand and its complexes to corroborate the acquired biological findings. The theoretical investigations also advocate the more potency of complex (10) through significant binding affinity, binding modes, hardness, softness, etc .

Pharmacological Activity of 1,3,4-Oxadiazoles

Compounds containing 1,3,4-oxadiazole units, which can be synthesized from benzohydrazide derivatives, have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Bioisosteres for Carboxylic Acids, Esters, and Carboxamides

1,3,4-Oxadiazole heterocyclic compounds, which can be synthesized from benzohydrazide derivatives, have attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .

Safety and Hazards

The safety information for 4-(Phenoxymethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(phenoxymethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRWARELOUENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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